![molecular formula C15H24O B14321572 Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- CAS No. 109278-26-4](/img/structure/B14321572.png)
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[720]undecan-5-one, 6,10,10-trimethyl-2-methylene- is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[720]undecane framework, which includes a ketone group at the 5-position and a methylene group at the 2-position The presence of three methyl groups at the 6 and 10 positions further distinguishes this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylene group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism by which Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. The ketone and methylene groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[7.2.0]undecan-2-one, 5-hydroxy-10,10-dimethyl-6-methylene-
- 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol
- Bicyclo[7.2.0]undecan-5-ol, 10,10-dimethyl-2,6-bis(methylene)-
Uniqueness
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- is unique due to its specific arrangement of functional groups and the presence of three methyl groups at the 6 and 10 positions. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
109278-26-4 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |
InChI |
InChI=1S/C15H24O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h11-13H,1,5-9H2,2-4H3 |
InChI-Schlüssel |
GWBJPNAWYMBRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(CC2(C)C)C(=C)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



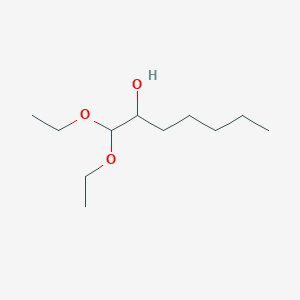
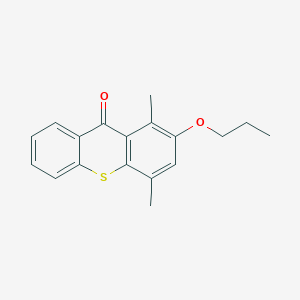
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
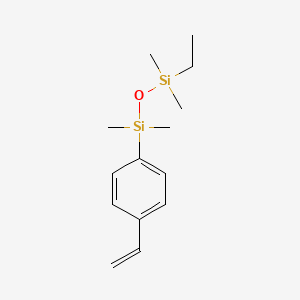
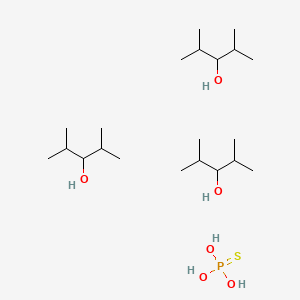
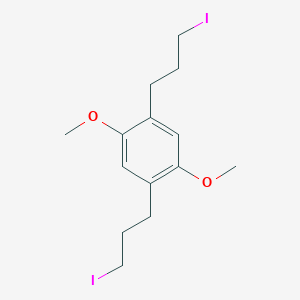
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

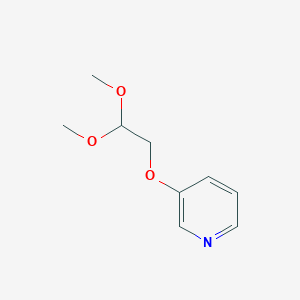
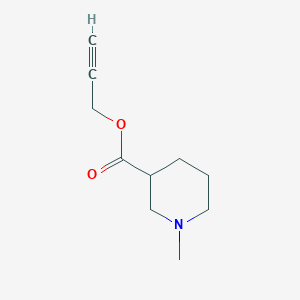
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

